

Application Notes and Protocols for Modeling Ibogaine's Physiological Effects Using Organoids

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Compound of Interest

Compound Name: *Ibogaine*

Cat. No.: *B1199331*

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Introduction

Ibogaine, a psychoactive indole alkaloid derived from the *Tabernanthe iboga* plant, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.^[1] Its complex pharmacological profile, involving interactions with multiple neurotransmitter systems, presents a unique challenge for preclinical modeling.^{[2][3]} Organoid technology offers a powerful *in vitro* platform to dissect the intricate physiological effects of **ibogaine** in a human-relevant context.^{[4][5]} Organoids, three-dimensional self-organizing structures derived from stem cells, can recapitulate the cellular diversity and microanatomy of human organs, providing a more physiologically relevant model compared to traditional 2D cell cultures.^{[6][7]}

These application notes provide detailed protocols for utilizing cerebral, hepatic, and cardiac organoids to model the neurological, metabolic, and cardiotoxic effects of **ibogaine**.

Modeling Neuroplasticity and Neurotoxicity in Cerebral Organoids

Cerebral organoids, which mimic the developmental processes and cellular architecture of the human brain, are invaluable tools for studying the effects of psychoactive compounds on

neurogenesis, synaptic plasticity, and neuronal health.[5][8] **Ibogaine** is known to interact with several key neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic (NMDA receptor) systems.[1][3] It also influences the expression of neurotrophic factors like GDNF and BDNF, which are crucial for neuronal survival and growth.[2][9]

Application:

To investigate the dose-dependent effects of **ibogaine** on neuronal differentiation, synaptogenesis, and potential neurotoxicity in a developing human brain model.

Experimental Protocol:

- Cerebral Organoid Culture:
 - Generate cerebral organoids from human induced pluripotent stem cells (hiPSCs) using a well-established protocol (e.g., a guided differentiation method).[10]
 - Culture organoids in spinning bioreactors or on orbital shakers to ensure proper nutrient and oxygen exchange.[8]
 - Maintain organoids for at least 60 days to allow for the development of diverse neuronal populations and rudimentary cortical layering.
- **Ibogaine** Preparation and Treatment:
 - Prepare a stock solution of **ibogaine** hydrochloride in sterile, nuclease-free water.
 - On day 60, transfer mature cerebral organoids to a new culture plate.
 - Treat organoids with varying concentrations of **ibogaine** (e.g., 1 μ M, 10 μ M, 50 μ M) and a vehicle control (sterile water).
 - Incubate for 24, 48, and 72-hour time points.
- Endpoint Analysis:
 - Immunofluorescence Staining: Fix organoids in 4% paraformaldehyde, cryosection, and stain for markers of neuronal subtypes (e.g., β -III tubulin, MAP2), astrocytes (GFAP), and

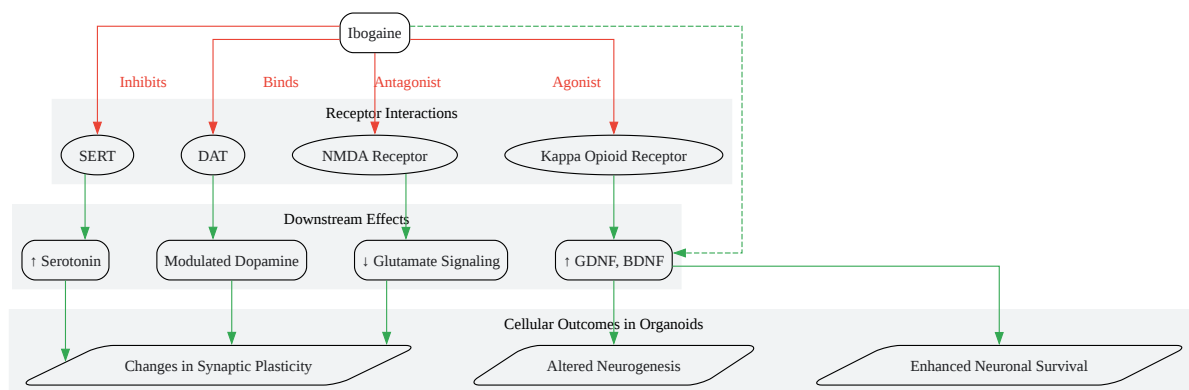
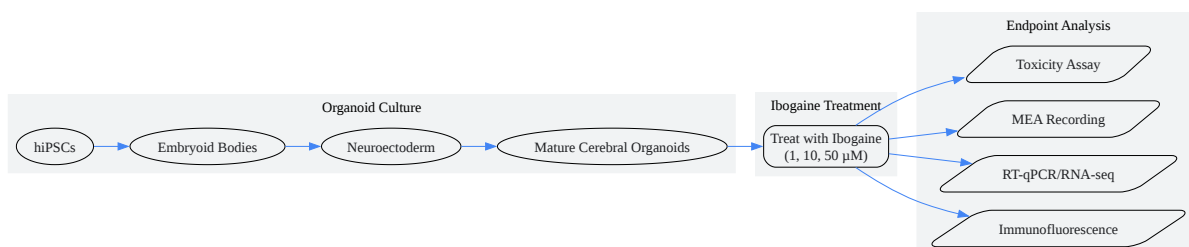
progenitors (SOX2, PAX6). Analyze changes in cell populations and morphology using confocal microscopy.

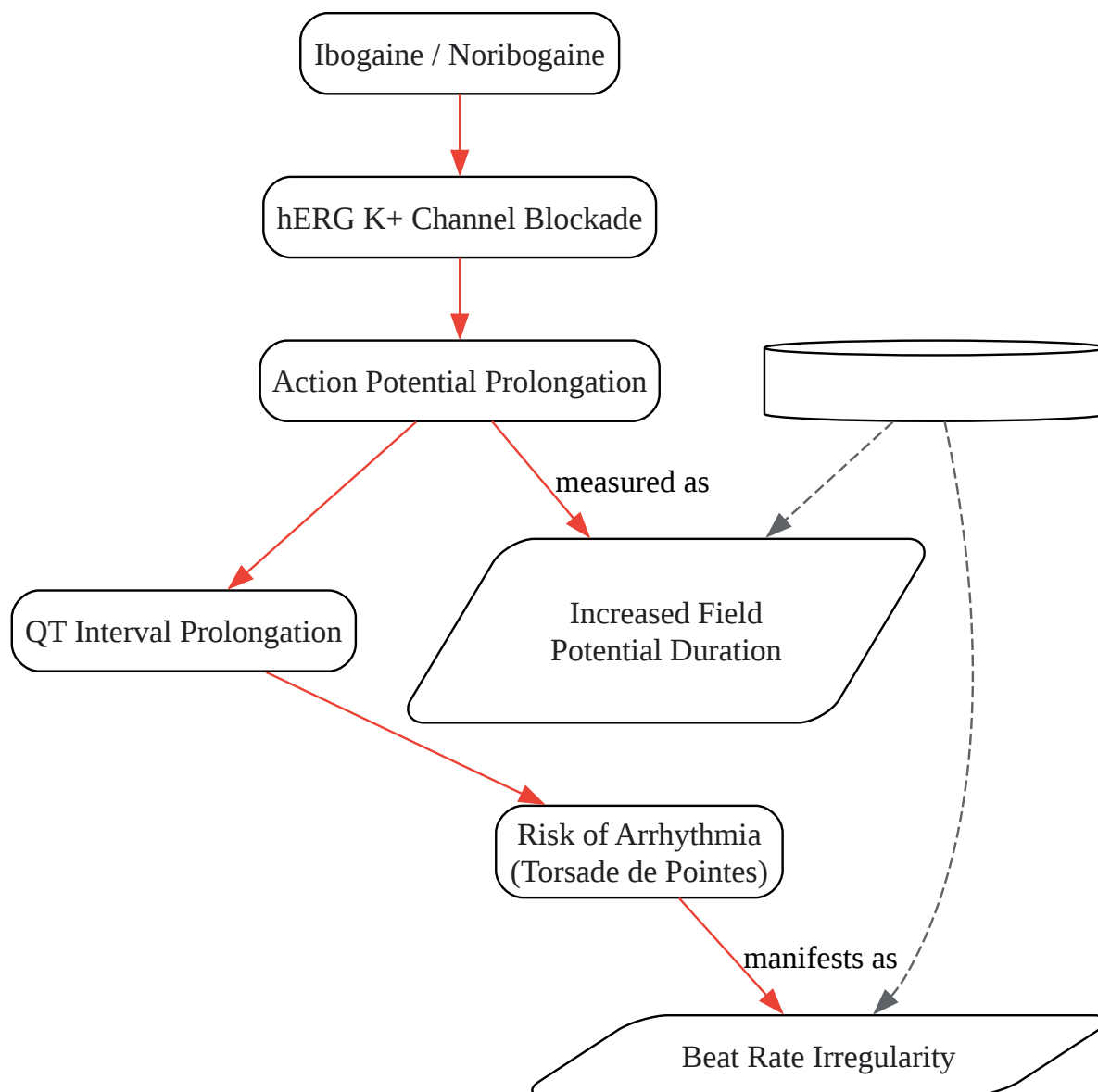
- Gene Expression Analysis (RT-qPCR or RNA-seq): Extract RNA from treated and control organoids. Analyze the expression of genes related to neurogenesis (e.g., NEUROD1, DCX), synaptic function (e.g., SYN1, GRIN2B), and neurotrophic factors (GDNF, BDNF).
- Electrophysiology (Microelectrode Array - MEA): Plate cerebral organoids on MEAs and record spontaneous neuronal firing activity before and after **ibogaine** treatment to assess changes in network function.[\[11\]](#)
- Toxicity Assay: Assess cell viability using a lactate dehydrogenase (LDH) assay on the culture medium to quantify cytotoxicity.

Hypothetical Quantitative Data:

Ibogaine Conc.	Neuronal Viability (%) [72h]	BDNF mRNA Fold Change [48h]	Mean Firing Rate (Hz) on MEA [24h]
Vehicle Control	98 ± 2	1.0 ± 0.1	1.5 ± 0.3
1 µM	95 ± 3	1.8 ± 0.3	1.9 ± 0.4
10 µM	85 ± 5	2.5 ± 0.4	2.8 ± 0.5
50 µM	60 ± 8	1.2 ± 0.2	0.8 ± 0.2

Visualizations:





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